molecular formula C18H14N6O2 B2980920 (1H-indol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327574-58-2

(1H-indol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2980920
CAS No.: 1327574-58-2
M. Wt: 346.35
InChI Key: ACERMOYUVTVCOD-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Synthesis and Applications in Antimicrobial and Anticancer Treatments: Schiff base indole derivatives with 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, including compounds similar to the specified chemical, have demonstrated significant antibacterial, antifungal, antituberculosis, and anticancer activities. Certain derivatives exhibited remarkable cytotoxic activity against various tumor cell lines and showed strong antioxidant properties (Verma, Saundane, & Meti, 2019).

Molecular Docking and Drug Design

  • Molecular Docking Studies for Drug Development: Molecular docking studies have been conducted with compounds structurally similar to the specified chemical, providing insights for the development of novel antimicrobial and anticancer agents. These studies assist in understanding the interactions between these compounds and biological targets, which is crucial for drug design (Katariya, Vennapu, & Shah, 2021).

Enzymatic Biotransformation

  • Microsomal Epoxide Hydrolase-Catalyzed Hydration: Enzymatic biotransformation studies involving oxetane-containing compounds, which share structural features with the specified chemical, have revealed insights into the metabolic pathways and enzyme mechanisms. This research helps in understanding the metabolism of such compounds in the body, particularly focusing on hydration reactions catalyzed by microsomal epoxide hydrolase (Li et al., 2016).

In Silico Analysis and Drug-likeness Prediction

  • In Silico Drug-likeness Analysis: In silico studies have been conducted on compounds with structural similarity, analyzing their drug-likeness properties and potential as antimicrobial agents. This approach provides valuable insights into the pharmacokinetic properties and helps predict the effectiveness of these compounds as drugs (Pandya, Dave, Patel, & Desai, 2019).

Glutathione Transferase-Mediated Metabolism

  • Glutathione Transferase-Catalyzed Metabolism: Research on the metabolism of strained ring compounds, like spiro-azetidine, has shown the involvement of glutathione transferases in their metabolism, leading to the formation of various metabolites. This study contributes to a better understanding of the metabolism of such compounds and their interactions with enzymes (Li et al., 2019).

Properties

IUPAC Name

1H-indol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(12-2-3-14-11(8-12)4-7-19-14)24-9-13(10-24)17-22-16(23-26-17)15-20-5-1-6-21-15/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACERMOYUVTVCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.